Cas no 94410-22-7 (Isomartynoside)

Isomartynoside 化学的及び物理的性質
名前と識別子
-
- 2-(3-Hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosy l)-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoyl]-β-D-gluco pyranoside
- Isomartynoside
- â
- -D-Glucopyranoside,2-(3-hydroxy-4- methoxyphenyl)ethyl 3-O-(6-deoxy-R-L-mannopyranosyl)-,6- [(2E)-3-(4-hydroxy-3-methoxyphenyl)-2- propenoate]
- -D-Glucopyranoside,2-(3-hydroxy-4- methoxyphenyl)ethyl 3-O-(6-deoxy-R-L-mannopyranosyl)...
- [ "" ]
- [(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- W1977
- β-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)- (ZCI)
- D
- L
- E88965
- FS-9189
- CHEMBL3359820
- 94410-22-7
- HY-N3470
- AKOS040762818
- CS-0024324
- -D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy--L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-
- b-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl3-O-(6-deoxy-a-L-mannopyranosyl)-,6-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
- DA-64552
-
- インチ: 1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)21(13-16)41-3)45-30(28(29)39)42-11-10-17-5-8-20(40-2)19(33)12-17/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29-,30+,31-/m0/s1
- InChIKey: NFTBVWKAIZBSRS-ZXLVUZSHSA-N
- SMILES: O([C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)[C@H]1[C@H](O)[C@@H](COC(=O)/C=C/C2C=CC(O)=C(OC)C=2)O[C@@H](OCCC2C=CC(OC)=C(O)C=2)[C@@H]1O
計算された属性
- 精确分子量: 652.23672056g/mol
- 同位素质量: 652.23672056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 氢键受体数量: 15
- 重原子数量: 46
- 回転可能化学結合数: 13
- 複雑さ: 968
- 共价键单元数量: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 223
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.5±0.1 g/cm3
- Boiling Point: 895.3±65.0 °C at 760 mmHg
- フラッシュポイント: 285.2±27.8 °C
- PSA: 223.29000
- LogP: -0.40990
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Isomartynoside Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- 储存条件:(BD299134)
Isomartynoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5645-5 mg |
Isomartynoside |
94410-22-7 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
TargetMol Chemicals | TN5645-1 mL * 10 mM (in DMSO) |
Isomartynoside |
94410-22-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5080 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5645-5 mg |
Isomartynoside |
94410-22-7 | 5mg |
¥4615.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I74760-5mg |
2-(3-Hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosy l)-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoyl]-β-D-gluco pyranoside |
94410-22-7 | ,HPLC≥95.0% | 5mg |
¥4800.0 | 2023-09-07 | |
TargetMol Chemicals | TN5645-5mg |
Isomartynoside |
94410-22-7 | 5mg |
¥ 3330 | 2024-07-20 | ||
A2B Chem LLC | AI63120-5mg |
Isomartynoside |
94410-22-7 | 95.0% | 5mg |
$594.00 | 2024-04-19 | |
A2B Chem LLC | AI63120-50mg |
Isomartynoside |
94410-22-7 | 98% by HPLC | 50mg |
$4231.00 | 2023-12-29 | |
A2B Chem LLC | AI63120-10mg |
Isomartynoside |
94410-22-7 | 98% by HPLC | 10mg |
$1201.00 | 2023-12-29 | |
A2B Chem LLC | AI63120-25mg |
Isomartynoside |
94410-22-7 | 98% by HPLC | 25mg |
$2498.00 | 2023-12-29 | |
A2B Chem LLC | AI63120-100mg |
Isomartynoside |
94410-22-7 | 98% by HPLC | 100mg |
$7293.00 | 2023-12-29 |
Isomartynoside 関連文献
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
6. Caper tea
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
10. Book reviews
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Isomartynosideに関する追加情報
Isomartynoside (CAS No. 94410-22-7): A Comprehensive Overview of Its Chemical Profile and Emerging Research Applications
Isomartynoside, identified by the chemical compound code CAS No. 94410-22-7, is a naturally occurring glycoside that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, derived from certain plant species, exhibits a complex molecular architecture that has intrigued researchers for its therapeutic implications. The detailed exploration of Isomartynoside not only sheds light on its chemical characteristics but also highlights its growing significance in modern medicine.
The molecular structure of Isomartynoside (CAS No. 94410-22-7) consists of a glycosidic linkage between a sugar moiety and an aglycone, which contributes to its distinctive pharmacological profile. Recent advancements in spectroscopic techniques have enabled a more precise elucidation of its chemical framework, revealing insights into its stereochemistry and conformational dynamics. These structural details are crucial for understanding how Isomartynoside interacts with biological targets, which is essential for developing novel therapeutic strategies.
In the realm of pharmacological research, Isomartynoside has been studied for its potential anti-inflammatory, antioxidant, and anti-cancer properties. Emerging research indicates that this compound may modulate various cellular pathways, including those involved in immune response and tumor progression. For instance, studies have demonstrated that Isomartynoside can inhibit the production of pro-inflammatory cytokines, thereby exhibiting promising effects in the management of chronic inflammatory diseases.
The anti-cancer potential of Isomartynoside (CAS No. 94410-22-7) has been particularly noteworthy. Preclinical studies have shown that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and impairing DNA replication. These findings suggest that Isomartynoside could serve as a valuable component in combination therapies aimed at enhancing the efficacy of existing cancer treatments.
Beyond its biological activities, the pharmacokinetic properties of Isomartynoside are also under investigation. Research has focused on understanding how this compound is metabolized and excreted within the body, as well as its distribution across different tissues. These studies are critical for optimizing dosing regimens and minimizing potential side effects. Advanced computational models are being employed to predict the pharmacokinetic behavior of Isomartynoside, which aids in the design of more effective clinical trials.
The synthesis and isolation of Isomartynoside (CAS No. 94410-22-7) remain challenging due to its complex structure and limited natural abundance. However, recent innovations in synthetic chemistry have made it possible to produce this compound more efficiently. Techniques such as enzymatic glycosylation and chiral resolution have been particularly useful in achieving high yields and purity levels. These advancements not only facilitate further research but also open doors for industrial-scale production.
The role of Isomartynoside in drug discovery is increasingly being recognized. Its unique chemical properties make it a valuable scaffold for designing new molecules with enhanced therapeutic efficacy. Collaborative efforts between academia and industry are now focused on translating laboratory findings into clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and structure-activity relationship studies, researchers aim to identify derivatives of Isomartynoside that could revolutionize treatments for various diseases.
The environmental impact of isolating and synthesizing Isomartynoside (CAS No. 94410-22-7) is another important consideration. Sustainable practices are being adopted to minimize resource consumption and waste generation during production processes. For example, green chemistry principles are being integrated into synthetic routes to ensure that the environmental footprint is reduced while maintaining high-quality yields.
In conclusion, the multifaceted properties of Isomartynoside, highlighted by its CAS number 94410-22-7, underscore its significance as a bioactive compound with broad therapeutic potential. Ongoing research continues to uncover new aspects of its chemistry and biology, paving the way for innovative medical applications. As scientific understanding progresses, it is anticipated that derivatives and analogs of this remarkable glycoside will play a pivotal role in addressing some of the most pressing challenges in modern medicine.
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